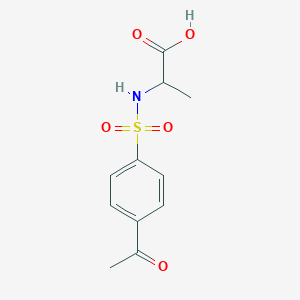

2-(4-Acetylbenzenesulfonamido)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Acetylbenzenesulfonamido)propanoic acid (4-ASP) is an organic compound that has been widely studied in the scientific community due to its potential applications in various fields. 4-ASP is a carboxylic acid that has a sulfonamide group attached to it, which makes it a unique compound that can be used in various research applications. 4-ASP has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for scientists to study and understand the biological processes of living organisms.

Applications De Recherche Scientifique

Intermediate Product in Wastewater Treatment

Research into the ozonation of industrial wastewater highlights the formation of various intermediate products, including propanoic acid derivatives, during the degradation of complex compounds. This process is instrumental in improving COD (Chemical Oxygen Demand) removal efficiency, underscoring the potential application of 2-(4-Acetylbenzenesulfonamido)propanoic acid analogs in environmental remediation and wastewater treatment strategies (Dinçer & Aral, 2019).

Synthesis of Ureas and Hydroxamic Acids

The synthesis of ureas and hydroxamic acids from carboxylic acids, utilizing ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement, showcases the relevance of 2-(4-Acetylbenzenesulfonamido)propanoic acid in pharmaceutical research. This method provides a racemization-free approach, suggesting its utility in the development of novel therapeutic agents with enhanced efficacy and reduced side effects (Thalluri, Manne, Dev, & Mandal, 2014).

Catalysis and Material Science

Studies on the borylation of ω-(4-bromophenyl)alkanoic acids and their conversion into boronates indicate the potential of 2-(4-Acetylbenzenesulfonamido)propanoic acid derivatives in catalysis and materials science. This work emphasizes the role of these compounds in facilitating cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules and materials (Zaidlewicz & Wolan, 2002).

Antitumor Agents

Research into sulfonamide derivatives containing fluorouracil and nitrogen mustard reveals the antitumor potential of compounds structurally related to 2-(4-Acetylbenzenesulfonamido)propanoic acid. These studies suggest the utility of such derivatives in designing potent antitumor agents with low toxicity, offering insights into novel cancer therapeutics (Huang, Lin, & Huang, 2002).

Enantioseparation and Analytical Chemistry

The enantioseparation of isomeric 2-(methylphenyl)propanoic acids by countercurrent chromatography highlights the significance of 2-(4-Acetylbenzenesulfonamido)propanoic acid in analytical chemistry. This work underlines the importance of chiral resolution in the pharmaceutical industry, where the separation of enantiomers is crucial for drug safety and efficacy (Jin, Bao, Sun, & Tong, 2020).

Propriétés

IUPAC Name |

2-[(4-acetylphenyl)sulfonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5S/c1-7(11(14)15)12-18(16,17)10-5-3-9(4-6-10)8(2)13/h3-7,12H,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHENZMYFROYGBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Acetylbenzenesulfonamido)propanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]-1-thiophen-2-ylprop-2-en-1-one](/img/structure/B2796774.png)

![2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2796775.png)

![2-Butyl-6-(3-chloro-2-methylphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![4-chloro-N-{[6-(trifluoromethyl)-2-[4-(trifluoromethyl)piperidin-1-yl]pyridin-3-yl]methyl}benzene-1-sulfonamide](/img/structure/B2796785.png)

![6-(4-fluorophenyl)-3-methyl-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2796790.png)

![N~2~-[3-(morpholin-4-yl)propyl]-5-nitro-N~4~-(tetrahydrofuran-2-ylmethyl)pyrimidine-2,4,6-triamine](/img/structure/B2796792.png)

![4-((4aR,5R,5aR,8aR,9S)-2,6,8-trioxo-10-(thiophen-2-yl)-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)butanoic acid](/img/structure/B2796794.png)